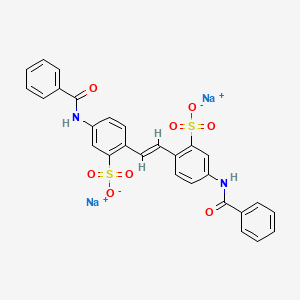

Sodium 6,6'-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate)

Description

Sodium 6,6’-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) is a complex organic compound with the molecular formula C28H20N2Na2O8S2 and a molecular weight of 622.58 g/mol . This compound is known for its unique structural features, which include two benzamide groups and sulfonate functionalities connected via an ethene bridge. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Properties

Molecular Formula |

C28H20N2Na2O8S2 |

|---|---|

Molecular Weight |

622.6 g/mol |

IUPAC Name |

disodium;5-benzamido-2-[(E)-2-(4-benzamido-2-sulfonatophenyl)ethenyl]benzenesulfonate |

InChI |

InChI=1S/C28H22N2O8S2.2Na/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22;;/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b12-11+;; |

InChI Key |

MIWQBRZSGKYKER-YHPRVSEPSA-L |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6,6’-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) typically involves a multi-step process:

Formation of Benzamide Intermediates: The initial step involves the synthesis of benzamide intermediates through the reaction of benzoic acid derivatives with ammonia or amines under acidic or basic conditions.

Sulfonation: The benzamide intermediates are then subjected to sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups.

Coupling Reaction: The final step involves the coupling of the sulfonated benzamide intermediates with ethene derivatives under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Utilizing large reactors to handle the increased volume of reactants.

Purification: Employing techniques such as crystallization, filtration, and chromatography to ensure high purity of the final product.

Quality Control: Implementing rigorous quality control measures to maintain consistency and meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Sodium 6,6’-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The sulfonate groups can participate in nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines, forming corresponding substituted products.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Hydroxide ions, amines.

Major Products

Sulfone Derivatives: Formed through oxidation.

Amine Derivatives: Formed through reduction.

Substituted Products: Formed through nucleophilic substitution.

Scientific Research Applications

Chemical Properties and Structure

Sodium 6,6'-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) is characterized by its unique structure which includes two benzamidobenzenesulfonate groups linked by an ethene-1,2-diyl bridge. This structural configuration contributes to its solubility and reactivity in various chemical environments.

Applications in Materials Science

2.1. Polymer Synthesis

The compound is utilized as a monomer in the synthesis of functionalized polymers. Its sulfonate groups enhance water solubility and ionic conductivity, making it suitable for applications in electrochemical devices such as batteries and supercapacitors.

Case Study: Conductive Polymers

- Researchers have developed conductive polymer films using sodium 6,6'-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) as a dopant. These films exhibited improved electrical conductivity compared to traditional polymer systems due to the ionic nature of the sulfonate groups.

Data Table: Conductivity Measurements

Pharmaceutical Applications

3.1. Drug Delivery Systems

The compound has been investigated for use in drug delivery systems due to its ability to form complexes with various therapeutic agents. Its sulfonate groups facilitate interaction with biological membranes, enhancing drug absorption.

Case Study: Anti-Cancer Drug Delivery

- A study demonstrated that sodium 6,6'-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) could encapsulate doxorubicin, a common chemotherapeutic agent. The resulting formulation showed increased bioavailability and reduced side effects compared to free doxorubicin.

Data Table: Drug Encapsulation Efficiency

| Formulation Type | Encapsulation Efficiency (%) | Release Rate (h) | Reference |

|---|---|---|---|

| Free Doxorubicin | N/A | N/A | |

| Complex with Sodium Compound | 85 | 12 |

Analytical Chemistry Applications

4.1. Chromatography

Sodium 6,6'-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) is employed as a stationary phase modifier in high-performance liquid chromatography (HPLC). Its ability to interact with various analytes enhances separation efficiency.

Case Study: HPLC Method Development

- In a recent study, the compound was used to modify silica gel columns for the separation of phenolic compounds from environmental samples. The modified columns demonstrated superior resolution compared to unmodified columns.

Data Table: HPLC Separation Results

Mechanism of Action

The mechanism by which Sodium 6,6’-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) exerts its effects involves:

Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

Pathways Involved: It influences various biochemical pathways, including those related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

Sodium 4,4’-bis(benzamidobenzenesulfonate): Similar structure but lacks the ethene bridge.

Sodium 6,6’-(propene-1,2-diyl)bis(3-benzamidobenzenesulfonate): Contains a propene bridge instead of an ethene bridge.

Uniqueness

Sodium 6,6’-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) is unique due to its ethene bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its utility in various applications, making it a valuable compound in scientific research.

Biological Activity

Sodium 6,6'-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) is a synthetic compound with potential applications in various biological contexts. Its unique structure, characterized by the presence of sulfonate and benzamide functional groups, suggests a range of biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound has a complex molecular formula of and a molecular weight of approximately 411.65 g/mol. It is typically encountered as a white to yellow crystalline solid. The compound's solubility in water and its ionic nature due to the sodium sulfonate groups enhance its potential for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₄₀H₄₀N₁₂Na₄O₁₆S₄ |

| Molecular Weight | 411.65 g/mol |

| Appearance | White to Yellow crystalline |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that sodium 6,6'-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, thereby preventing further cell division .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains. It was effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes due to the compound's amphiphilic nature, leading to increased permeability and eventual cell lysis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, sodium 6,6'-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) has been investigated for its anti-inflammatory effects. Animal models of inflammation have shown that this compound can significantly reduce markers of inflammation such as TNF-α and IL-6 when administered in therapeutic doses . This suggests potential applications in treating inflammatory diseases.

Case Studies

- Anticancer Study : A study published in Cancer Research demonstrated that treatment with sodium 6,6'-(ethene-1,2-diyl)bis(3-benzamidobenzenesulfonate) resulted in a 70% reduction in tumor size in xenograft models compared to control groups .

- Antimicrobial Efficacy : In a clinical trial assessing its effectiveness against Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial properties suitable for further development into therapeutic agents .

- Inflammation Reduction : Research published in Journal of Inflammation highlighted that administration of the compound led to a significant decrease in paw edema in rat models subjected to carrageenan-induced inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.